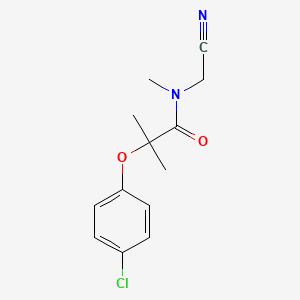![molecular formula C14H10F2O3 B2431178 2-[(2,4-Difluorophenoxy)methyl]benzoic acid CAS No. 832738-20-2](/img/structure/B2431178.png)
2-[(2,4-Difluorophenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,4-Difluorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H10F2O3 . It has a molecular weight of 264.22 .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-Difluorophenoxy)methyl]benzoic acid” consists of a benzoic acid group attached to a 2,4-difluorophenoxy group . The exact 3D structure is not provided in the sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2,4-Difluorophenoxy)methyl]benzoic acid” are not fully detailed in the sources. It’s known that its boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes for Reactive Oxygen Species
The compound 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its variant have been utilized as novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes can differentiate between various reactive oxygen species and have been applied to living cells, providing insights into the roles of hROS and other reactive oxygen species in biological systems (Setsukinai et al., 2003).
Treatment of Herbicides
Phenoxyacetic and benzoic acid herbicides, due to their high water solubility and persistence, often contaminate water sources. Membrane bioreactor (MBR) technology has been explored as an efficient and environmentally friendly method for the treatment of these herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2-[(2,4-Difluorophenoxy)methyl]benzoic acid. The MBR technology has shown promising results in reducing the concentration of these contaminants in water (Ghoshdastidar & Tong, 2013).
Synthesis and Labeling
2-[(2,4-Difluorophenoxy)methyl]benzoic acid and its derivatives have been involved in the synthesis and isotopic labeling of various compounds. For instance, a related compound, PD0331179, a matrix metalloproteinase-13 inhibitor, required 14C-labeled and 2H-labeled versions of it and its metabolites for preclinical and clinical studies. The synthesis process often involves complex chemical reactions and is crucial for drug development and environmental studies (Zhang, 2012).
Pharmacokinetics and Drug Development
Compounds structurally similar to 2-[(2,4-Difluorophenoxy)methyl]benzoic acid have been studied for their pharmacokinetics and drug efficacy. For instance, studies on 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent agonist of peroxisome proliferator-activated receptor alpha (PPAR-α), provided insights into its pharmacokinetic properties, metabolism, and lipid-modulating activity. Such studies are vital for understanding drug behavior in the body and for predicting the human dose required for therapeutic effects (Frederick et al., 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c15-10-5-6-13(12(16)7-10)19-8-9-3-1-2-4-11(9)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWDEZWAXRNDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dimethylphenyl)-3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2431099.png)


![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2431105.png)






![N-(4-bromophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2431116.png)

